molecular formula C17H19ClN2O3 B14869708 Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate

Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B14869708
M. Wt: 334.8 g/mol
InChI Key: BGTJNVDHHQJJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxy group, a chlorine atom, and a methyl group attached to a pyrimidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the benzyloxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the benzyloxy group.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Products include benzaldehyde derivatives.

    Reduction: Products include benzyl alcohol derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    Tert-butyl 5-(benzyloxy)-2-methylpyrimidine-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Tert-butyl 5-(benzyloxy)-6-chloro-2-ethylpyrimidine-4-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    Tert-butyl 5-(benzyloxy)-6-chloro-2-methylpyrimidine-4-sulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

tert-butyl 6-chloro-2-methyl-5-phenylmethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C17H19ClN2O3/c1-11-19-13(16(21)23-17(2,3)4)14(15(18)20-11)22-10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3

InChI Key

BGTJNVDHHQJJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.